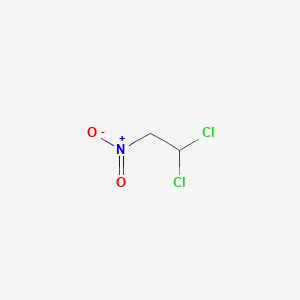

Ethane, 1,1-dichloro-2-nitro-

Description

Ethane, 1,1-dichloro-2-nitro- (hypothetical structure: Cl₂C-CH₂NO₂) is a halogenated nitroalkane with two chlorine atoms on the first carbon and a nitro group (-NO₂) on the adjacent carbon. Based on naming conventions, its molecular formula would be C₂H₃Cl₂NO₂, with a molecular weight of approximately 157.96 g/mol. The presence of both electron-withdrawing chlorine and nitro groups likely influences its reactivity, solubility, and environmental persistence.

Properties

IUPAC Name |

1,1-dichloro-2-nitroethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl2NO2/c3-2(4)1-5(6)7/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRADIZKSOOOLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481572 | |

| Record name | Ethane, 1,1-dichloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56813-76-4 | |

| Record name | Ethane, 1,1-dichloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethane, 1,1-dichloro-2-nitro- can be synthesized through several methods. One common method involves the nitration of 1,1-dichloroethane using nitric acid. The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of ethane, 1,1-dichloro-2-nitro- often involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial production.

Chemical Reactions Analysis

Oxidation Reactions

1,1-Dichloro-2-nitroethane reacts violently with strong oxidizers, producing toxic gases such as hydrogen chloride, nitrogen oxides, and phosgene . This reaction is highly exothermic and poses explosion risks above 57.8°C .

Thermal Decomposition

Upon combustion, the compound decomposes into hazardous byproducts:

Key findings:

-

Primary decomposition occurs at 124°C (boiling point).

-

Releases phosgene (COCl₂), a lethal gas affecting respiratory systems .

Hydrolysis and Solvolysis

While explicit hydrolysis data is limited, structural analogs suggest potential reactivity with water or alcohols under acidic/basic conditions. The nitro group may stabilize intermediates, while chlorine atoms could undergo nucleophilic substitution.

Hypothesized Pathway:

Interaction with Organic Materials

The compound degrades rubber and certain plastics due to its chlorinated structure . This incompatibility limits its storage options and necessitates inert containers (e.g., glass or fluoropolymer-lined vessels) .

Reduction Potential

No direct reduction studies are cited, but nitroalkanes generally reduce to amines under catalytic hydrogenation. For 1,1-dichloro-2-nitroethane:

Scientific Research Applications

Ethane, 1,1-dichloro-2-nitro- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethane, 1,1-dichloro-2-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atoms can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems or chemical processes.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Structural Impact on Toxicity: Dichloroethanes (1,1- and 1,2-) share similar metabolic pathways, producing reactive intermediates like chloroacetaldehyde, which contribute to DNA damage .

- Environmental Behavior : Chloroethanes are volatile organic compounds (VOCs) with moderate water solubility. Nitro groups reduce volatility but may increase soil adsorption, leading to groundwater contamination .

- Regulatory Gaps : Nitro-chloroethanes lack comprehensive hazard classifications, underscoring the need for further toxicological studies .

Q & A

Basic Research Question

- IR Spectroscopy : Expect strong NO₂ asymmetric (~1530 cm⁻¹) and symmetric (~1370 cm⁻¹) stretches, alongside C-Cl vibrations (~650–750 cm⁻¹) .

- NMR : In H NMR, the nitro group deshields adjacent protons, producing a triplet near δ 4.5 ppm (J ~6 Hz). C NMR shows C-NO₂ at ~75–85 ppm and C-Cl at ~45–55 ppm .

- Mass Spectrometry : Key fragments include [M-Cl]+ (m/z 83) and [M-NO₂]+ (m/z 98), with isotopic patterns reflecting Cl/Cl ratios .

How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for 1,1-dichloro-2-nitroethane?

Advanced Research Question

Discrepancies often arise from differing experimental methods (e.g., calorimetry vs. computational models). To reconcile

Cross-Validate Techniques : Compare combustion calorimetry (ΔfH°gas) with Gaussian-based DFT calculations (e.g., B3LYP/6-311+G(d,p)) .

Assess Experimental Conditions : Ensure data align with standard conditions (e.g., 298 K, 1 atm). For example, gas-phase ΔfH° values for 1,2-dichloroethane vary by ±5 kJ/mol across studies due to calibration errors .

Leverage NIST Databases : Use validated thermochemical data (e.g., NIST Chemistry WebBook ) as benchmarks.

What are the challenges in computational modeling of the decomposition pathways of 1,1-dichloro-2-nitroethane, and how can experimental kinetics data validate these models?

Advanced Research Question

- Challenges :

- Complex Reaction Networks : Nitro groups facilitate radical-mediated decomposition (e.g., C-NO₂ bond cleavage), requiring multi-reference methods like CASSCF to model transition states .

- Sensitivity to Solvent Effects : Aqueous vs. gas-phase pathways diverge significantly due to hydrolysis (e.g., NO₂ → NO₃⁻ in water) .

- Validation :

What methodologies are recommended for assessing the environmental persistence and degradation products of 1,1-dichloro-2-nitroethane in aqueous systems?

Environmental Research Question

Hydrolysis Studies : Monitor degradation at pH 5–9 (25°C) via GC-MS. Chloride release (e.g., from C-Cl bond cleavage) indicates hydrolytic stability .

Photolysis : Expose to UV-Vis light (λ = 290–400 nm) and identify nitro-to-nitrite conversion products using HPLC-UV .

Microbial Degradation : Use OECD 301B tests with activated sludge to assess biodegradation half-lives. Track intermediates (e.g., 2-nitroethanol) via LC-QTOF .

What are the critical safety considerations when handling 1,1-dichloro-2-nitroethane in laboratory settings, based on its physicochemical properties?

Safety-Focused Research Question

- Volatility and Toxicity : High vapor pressure (~150 mmHg at 25°C, extrapolated from 1,1-dichloroethane ) necessitates fume hood use. Monitor airborne concentrations with PID detectors.

- Reactivity : Nitro groups pose explosion risks under heat or shock. Store in amber glass at ≤4°C, away from reductants (e.g., metals, sulfides) .

- Waste Disposal : Neutralize with alkaline hydrolysis (NaOH/ethanol) to convert nitro groups to nitrites before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.